![molecular formula C19H15NO6 B2895180 N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 1170127-92-0](/img/structure/B2895180.png)
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-oxo-2H-chromene-3-carboxamide, also known as BDC, is a chemical compound with potential applications in scientific research. BDC is a chromene derivative that has been synthesized through various methods, with each method having its advantages and limitations.
Scientific Research Applications
Antitumor Activity
This compound has shown promise as a potential antitumor agent. Studies have indicated that it can induce apoptosis (programmed cell death) and cause cell cycle arrests in both S-phase and G2/M-phase in cancer cell lines such as HeLa . This suggests that it could be developed further for cancer therapy.
Selectivity Between Cancer Cells and Normal Cells
The compound has exhibited good selectivity between cancer cells and normal cells with IC50 values greater than 30 μM . This selectivity is crucial for minimizing damage to healthy cells during cancer treatment.
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit antitumor and anti-tubercular activities , suggesting potential targets could be related to these biological processes.
Mode of Action
It’s worth noting that similar compounds have been reported to induce apoptosis and cause cell cycle arrests in certain cancer cell lines . This suggests that the compound might interact with its targets to disrupt normal cell cycle progression and induce programmed cell death.
Biochemical Pathways
Given the potential antitumor and anti-tubercular activities, it can be hypothesized that the compound may interfere with pathways related to cell proliferation, apoptosis, and bacterial metabolism .
Result of Action
Some studies suggest that similar compounds can induce apoptosis and cause cell cycle arrests in certain cancer cell lines . This indicates that the compound may have a cytotoxic effect on cancer cells.
properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO6/c21-18(14-9-12-3-1-2-4-15(12)26-19(14)22)20-7-8-23-13-5-6-16-17(10-13)25-11-24-16/h1-6,9-10H,7-8,11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMOKHKESQYCFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCCNC(=O)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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